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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B560572

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical
properties of Sofosbuvir impurity C, a notable process-related impurity encountered during
the synthesis of the antiviral drug Sofosbuvir. This document is intended to serve as a valuable
resource for researchers, scientists, and professionals involved in drug development, quality
control, and analytical research.

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As
with any pharmaceutical active ingredient, the control of impurities is a critical aspect of
ensuring its safety and efficacy. Sofosbuvir impurity C, a diastereomer of Sofosbuvir, is one
such impurity that requires careful monitoring and characterization. Understanding its
physicochemical properties is paramount for developing robust analytical methods for its
detection and quantification, as well as for assessing its potential impact.

Chemical Identity

Sofosbuvir impurity C is chemically designated as (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-
dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)
(phenoxy)phosphoryl)amino)propanoate.[1] It shares the same molecular formula and mass as
Sofosbuvir but differs in its stereochemical configuration.
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Physicochemical Data

While extensive experimental data for some physicochemical properties of Sofosbuvir
impurity C are not publicly available, the following tables summarize the known and computed
data for the impurity, alongside the properties of the parent drug, Sofosbuvir, for comparative

purposes.

Table 1: General and Chemical Identifiers of Sofosbuvir Impurity C

Property Value

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-
dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-

UPAC Name methyloxolan-2-yllmethoxy-
phenoxyphosphoryllamino]propanoate[1]

Synonyms (S)-(((2R,3R,4R,5R)-D-Sofosbuvir Isomer[1]

CAS Number 1496552-28-3[1][2][3]

Molecular Formula C22H29FN309P[1][2]

Molecular Weight 529.45 g/mol [4]

Exact Mass 529.16254467 Da[1]

Monoisotopic Mass 529.16254467 Da[1]

Table 2: Computed Physicochemical Properties of Sofosbuvir Impurity C
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Property Value Source
XLogP3-AA 1 PubChem[1]
Hydrogen Bond Donor Count 3 PubChem|[1]
Hydrogen Bond Acceptor

Count 10 PubChem[1]
Rotatable Bond Count 10 PubChem|[1]
Topological Polar Surface Area 153 A2 PubChem[1]
Heavy Atom Count 36 PubChem

Table 3: Experimental Physicochemical Properties of Sofosbuvir (for comparison)

Property Value
Appearance White to off-white crystalline solid[5]

] ] 94-125 °C (depends on crystalline polymorph)
Melting Point

[6]

Solubility Slightly soluble in water[5]
pKa 9.3[5]
LogP 1.62[5]

Note: Experimental data for the melting point, boiling point, specific solubility values, and pKa

of Sofosbuvir impurity C are not readily available in the public domain. This information is

typically found in the Certificate of Analysis (CoA) provided by suppliers of the reference

standard.[7]

Experimental Protocols

The characterization and quantification of Sofosbuvir impurity C are primarily achieved

through chromatographic and spectroscopic techniques. The following sections detail the

methodologies commonly employed.
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Chromatographic Separation and Quantification

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-
performance liquid chromatography (UPLC) are the methods of choice for separating
Sofosbuvir from its impurities.

A. RP-HPLC Method
o Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 ym) or equivalent.[8]

o Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v) is
commonly used in an isocratic elution mode.[8]

e Flow Rate: Typically 1.0 mL/min.
e Detection: UV detection at 260 nm.[8]

o Retention Time: In a reported method, the retention time for a process-related impurity was
5.704 min, while Sofosbuvir eluted at 3.674 min.[8]

B. UPLC Method
UPLC offers higher resolution and faster analysis times compared to conventional HPLC.
e Column: X-Bridge C18 (100 x 4.6 mm, 2.5 pum) or similar.[9]

» Mobile Phase: A gradient elution using a combination of 0.1% formic acid in water and
acetonitrile is often employed to achieve optimal separation.[9]

o Detection: Photo Diode Array (PDA) detector at 260 nm.[9]

Structural Elucidation

The definitive identification and structural confirmation of Sofosbuvir impurity C rely on mass
spectrometry and nuclear magnetic resonance spectroscopy.

A. Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental
composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in
elucidating the structure.

« lonization Technique: Electrospray ionization (ESI) in positive ion mode is typically used.
o Expected lon: The protonated molecular ion [M+H]* would be observed at m/z 530.17.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive set of NMR experiments is crucial for unambiguous structure determination
and stereochemical assignment.

e Spectra Recorded: 'H NMR, 13C NMR, 3P NMR, and °F NMR are essential.[9]

e 2D NMR: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and
HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between
protons and carbons.[9]

e Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (MeOD) are
common solvents for NMR analysis of Sofosbuvir and its impurities.[9] A Certificate of
Analysis for Sofosbuvir impurity standards typically includes detailed characterization data
from these NMR techniques.[7]

Forced Degradation Studies

Forced degradation studies are performed to understand the stability of a drug substance and
to generate potential degradation products, which may include process-related impurities like
impurity C under certain conditions.

Acidic Conditions: Refluxing Sofosbuvir in 1 N HCI at 80°C for 10 hours.[9]

Basic Conditions: Treating Sofosbuvir with 0.5 N NaOH at 60°C for 24 hours.[9]

Oxidative Conditions: Exposing Sofosbuvir to 30% H20:2 at 80°C for two days.[9]

Thermal and Photolytic Stress: The drug is also subjected to heat and light to assess its
stability under these conditions.[9]
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Visualizations

The following diagrams illustrate the typical workflows for the analysis and characterization of
Sofosbuvir impurity C.
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Caption: Workflow for the analysis and characterization of Sofosbuvir impurity C.
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Caption: Workflow for forced degradation studies of Sofosbuvir.

Conclusion

This technical guide consolidates the currently available information on the physicochemical
properties of Sofosbuvir impurity C. While specific experimental data for properties such as
melting point and solubility are not widely published, the analytical methodologies for its
separation, identification, and quantification are well-established. The provided protocols and
workflows serve as a practical reference for scientists and researchers in the pharmaceutical
industry. Further investigation, potentially through access to supplier-provided Certificates of
Analysis, would be beneficial for a more complete physicochemical profile of this impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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impurity-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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